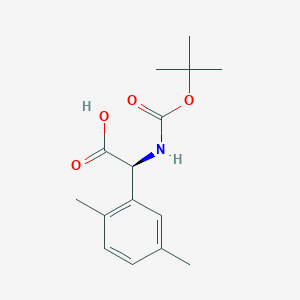
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 2,5-dimethylphenyl group attached to the acetic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Acetic Acid Moiety: The protected amino group is then reacted with 2,5-dimethylphenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The 2,5-dimethylphenyl group enhances the compound’s binding affinity to specific targets, facilitating its biological activity.
類似化合物との比較
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but lacks the 2,5-dimethyl groups.
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a single methyl group on the phenyl ring.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
(2S)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChIキー |
GILCXXXJNISDLX-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


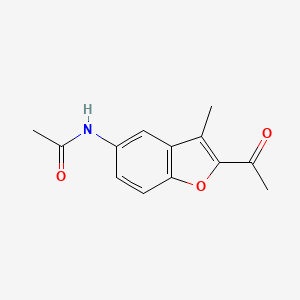
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)

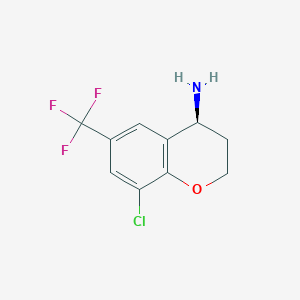

![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
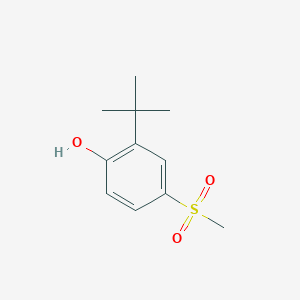
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)



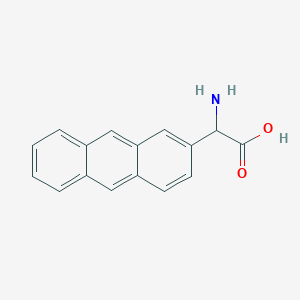
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)

